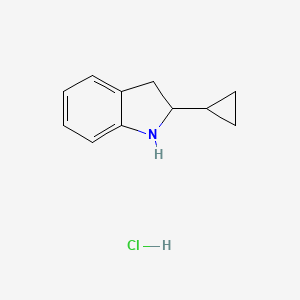
2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many synthetic drug molecules
Méthodes De Préparation
The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding amine.
Applications De Recherche Scientifique
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride can be compared with other indole derivatives such as:
1H-indole, 2,3-dihydro-: Similar in structure but lacks the cyclopropyl group, which may influence its biological activity.
Indole-3-acetic acid: A plant hormone with different biological functions.
5-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral properties.
The uniqueness of 2-cyclopropyl-2,3-dihydro-1H-indole hydrochloride lies in its specific structural modifications, which can lead to distinct biological activities and applications.
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
2-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8;/h1-4,8,11-12H,5-7H2;1H |
Clé InChI |
POSMKIZLYXCOSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC3=CC=CC=C3N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
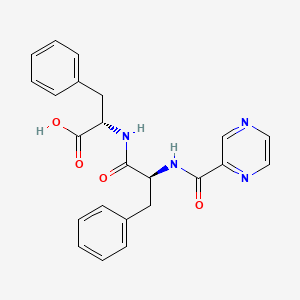
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
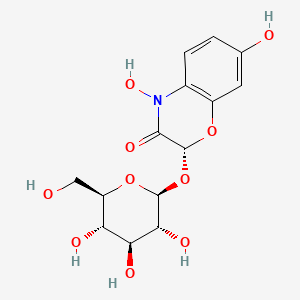
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
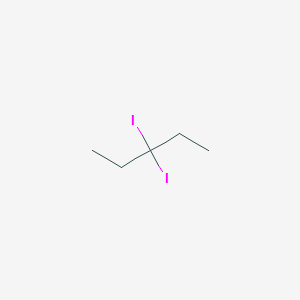
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
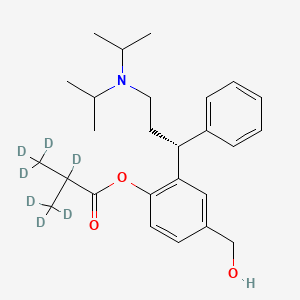
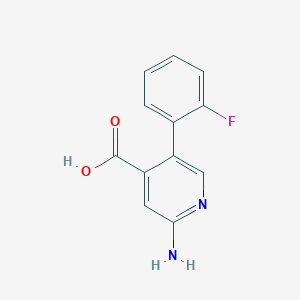
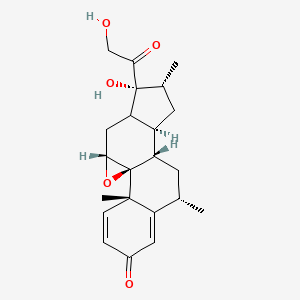
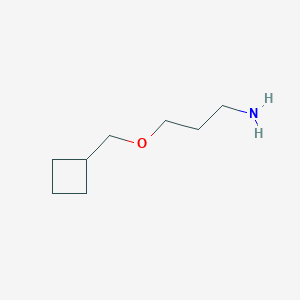
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
